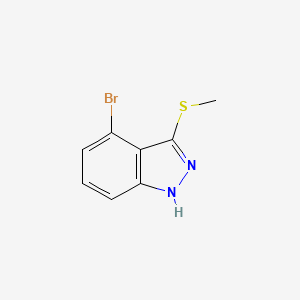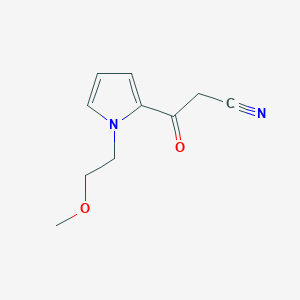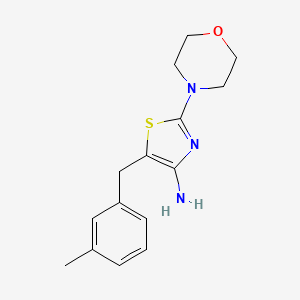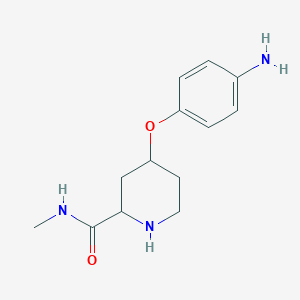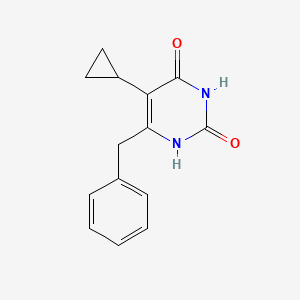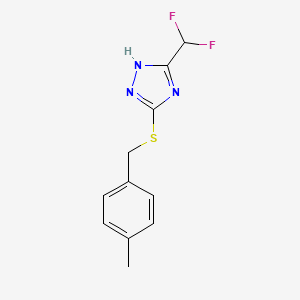
3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoromethyl group and a 4-methylbenzylthio group attached to the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-methylbenzylthiol.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylbenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles or electrophiles, along with suitable catalysts or solvents, are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives, depending on the nature of the substituents introduced.
科学的研究の応用
3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with biological processes by binding to active sites or altering the structure of target molecules. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
3-(Trifluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
5-((4-Methylbenzyl)thio)-4H-1,2,4-triazole: A compound lacking the difluoromethyl group.
Uniqueness
3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole is unique due to the presence of both the difluoromethyl and 4-methylbenzylthio groups. These functional groups impart specific chemical and biological properties to the compound, making it distinct from other triazole derivatives.
特性
分子式 |
C11H11F2N3S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
5-(difluoromethyl)-3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H11F2N3S/c1-7-2-4-8(5-3-7)6-17-11-14-10(9(12)13)15-16-11/h2-5,9H,6H2,1H3,(H,14,15,16) |
InChIキー |
OPZDFCRNSLOFMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



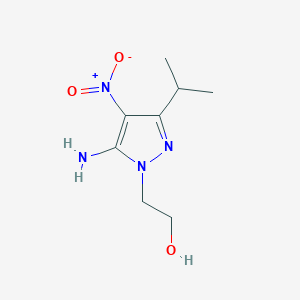
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)




![tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11786967.png)
